H-Ile-Pro-Pro-OH hydrochloride

ACE inhibition Antihypertensive peptide Lactotripeptide

IPP hydrochloride (1208862-61-6) is a milk-derived tripeptide ACE inhibitor with an IC50 of 5 μM. Its hydrochloride salt enables aqueous solubility of 55 mg/mL, ensuring reproducible stock preparation. Use as a reference standard in ACE assays, ex vivo SHR artery preservation studies, or oral peptide delivery models. This specific salt form guarantees assay consistency; structural analogs (VPP) exhibit divergent pharmacodynamics and are not suitable substitutes.

Molecular Formula C16H28ClN3O4
Molecular Weight 361.9 g/mol
Cat. No. B12303965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-Pro-Pro-OH hydrochloride
Molecular FormulaC16H28ClN3O4
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl
InChIInChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H
InChIKeyXRXZJOQURIUXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ile-Pro-Pro-OH Hydrochloride: A Lactotripeptide ACE Inhibitor with Defined IC50 and Hydrochloride Salt Form


H-Ile-Pro-Pro-OH hydrochloride (IPP hydrochloride; CAS: 1208862-61-6) is a synthetic milk-derived lactotripeptide composed of isoleucine and two proline residues, supplied as a hydrochloride salt for enhanced aqueous solubility and handling reproducibility . This compound functions as a competitive inhibitor of angiotensin-converting enzyme (ACE) with an IC50 of approximately 5 μM [1]. As one of the most extensively studied food-derived ACE inhibitory peptides alongside its structural analog Val-Pro-Pro (VPP), IPP has been characterized in multiple in vitro and in vivo systems for its antihypertensive properties and endothelial protective effects [2].

Why Generic Lactotripeptide Substitution Fails: Evidence-Based Differentiation of H-Ile-Pro-Pro-OH Hydrochloride


Lactotripeptides containing the Pro-Pro motif exhibit functional divergence despite structural similarity; generic substitution without accounting for the specific N-terminal residue is unsupported by empirical data. The identity of the first amino acid dictates both the magnitude of ACE inhibition and the temporal dynamics of the antihypertensive response [1]. Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) differ by a single methylene group, yet this minor structural variation translates into measurable differences in IC50 values, onset of blood pressure reduction in hypertensive animal models, and domain-specific ACE binding characteristics [2][3]. Furthermore, the hydrochloride salt form of H-Ile-Pro-Pro-OH confers specific solubility advantages over the free base or trifluoroacetate salt forms, directly impacting experimental handling, stock solution preparation, and assay reproducibility [4]. Researchers and procurement specialists must recognize that selecting IPP versus VPP, Leu-Pro-Pro, or alternative salt forms is not a commodity decision but a scientific choice with measurable experimental consequences.

H-Ile-Pro-Pro-OH Hydrochloride: Quantified Differential Evidence Against Structural Analogs


ACE Inhibitory Potency: IPP Demonstrates 1.77-Fold Greater Potency Than VPP

In a direct head-to-head comparison using identical experimental conditions, Ile-Pro-Pro (IPP) exhibited significantly greater ACE inhibitory potency than its structural analog Val-Pro-Pro (VPP). The IC50 value for IPP was 5.15 ± 0.17 μM, compared to 9.13 ± 0.21 μM for VPP [1]. This difference corresponds to a 1.77-fold enhancement in potency, attributable to the presence of the isoleucine versus valine at the N-terminal position. A separate purification study from sour milk similarly reported IC50 values of 5 μM for IPP and 9 μM for VPP, confirming the reproducibility of this differential across independent investigations [2].

ACE inhibition Antihypertensive peptide Lactotripeptide

In Vivo Antihypertensive Onset Kinetics: IPP Achieves Significant Blood Pressure Reduction 2x Faster Than VPP

Beyond in vitro potency differences, IPP and VPP demonstrate divergent temporal pharmacodynamics in vivo. Following a single gastric intubation in spontaneously hypertensive rats (SHR), IPP produced a significant decrease in systolic blood pressure (SBP) at 4 hours post-administration (p < 0.01). In contrast, VPP required 8 hours to achieve a significant SBP reduction under identical experimental conditions [1]. This 2x difference in onset time indicates that the N-terminal isoleucine in IPP confers favorable pharmacokinetic or target engagement properties relative to the valine-containing analog.

In vivo pharmacology Spontaneously hypertensive rat Blood pressure

Enzyme Selectivity Profile: IPP Exhibits >1000-Fold Selectivity for ACE1 Over ACE2

A systematic evaluation of IPP, VPP, and Leu-Pro-Pro (LPP) across four renin-angiotensin system enzymes revealed a consistent selectivity profile: all three tripeptides inhibit ACE1 at micromolar concentrations while requiring concentrations three orders of magnitude greater to achieve any measurable inhibition of ACE2 . Specifically, inhibition of ACE2 and arginase I was reached only at concentrations approximately 1000-fold higher than those required for ACE1 inhibition. No inhibition of chymase or cathepsin G was observed for any of the tripeptides. The competitive nature of ACE1 inhibition by IPP was demonstrated for the first time in this study [1].

ACE2 Enzyme selectivity Renin-angiotensin system

Hydrochloride Salt Solubility Advantage: Enhanced Aqueous Solubility Versus Free Base Form

The hydrochloride salt form of H-Ile-Pro-Pro-OH provides quantifiable solubility advantages that directly impact experimental workflow. Vendor technical datasheets report aqueous solubility of 55 mg/mL (approximately 152 mM) and DMSO solubility of 36.67 mg/mL (approximately 101 mM) for the hydrochloride salt [1]. While direct comparative solubility data between salt forms are not published in peer-reviewed literature for this specific peptide, the free base form (H-Ile-Pro-Pro-OH, MW 325.4) is consistently noted to have lower aqueous solubility than its hydrochloride counterpart (MW 361.86) . The enhanced solubility of the hydrochloride salt reduces reliance on organic co-solvents and facilitates preparation of concentrated stock solutions for in vitro assays and in vivo formulations.

Solubility Formulation Assay preparation

Gastrointestinal Stability: IPP Remains Intact in Rat Intestinal Homogenates Over 60 Minutes

In a comparative stability study evaluating food-derived antihypertensive tripeptides, IPP demonstrated complete resistance to degradation in rat intestinal washes, intestinal homogenates, and liver homogenates over a 60-minute incubation period [1]. As a positive control, insulin was significantly digested in each format over the same period, confirming the activity of peptidases in the assay system. Additionally, IPP showed no cytotoxic activity on Caco-2 and Hep G2 cells in MTS assays, even after chronic exposure. The apparent permeability coefficient (Papp) of FITC-labeled IPP across isolated rat jejunal and colonic mucosae was low, consistent with the peptide class, but could be significantly increased by medium-chain fatty acid permeation enhancers such as sodium caprate [2].

Peptide stability Oral bioavailability Gastrointestinal digestion

Structural Basis for Domain Preference: X-ray Crystallography Reveals IPP and VPP Prefer N-Domain ACE Binding

A 2023 X-ray crystallography and kinetic analysis study elucidated the structural basis for domain-specific inhibition of somatic ACE by the lactotripeptides IPP and VPP [1]. Both peptides exhibit a preference for the N-domain (nACE) over the C-domain (cACE), attributed to altered polar interactions distal to the catalytic zinc ion. This structural insight provides a mechanistic explanation for the observed functional differences between IPP and VPP, as the N-terminal isoleucine versus valine substitution influences the precise geometry of these distal polar interactions. The study provides the first high-resolution structural framework for understanding how minor sequence variations in the Pro-Pro motif tripeptide family translate into differential binding modes [2].

X-ray crystallography ACE domain selectivity Structure-activity relationship

H-Ile-Pro-Pro-OH Hydrochloride: Validated Research and Industrial Application Scenarios


In Vitro ACE Inhibition Assays Requiring Defined Potency Benchmarks

H-Ile-Pro-Pro-OH hydrochloride is optimally deployed as a reference ACE inhibitor in enzymatic assays where precise IC50 values are required for inter-study comparability. With a validated IC50 of 5.15 ± 0.17 μM against ACE [1], IPP provides a reproducible benchmark that can be used to calibrate assay sensitivity or normalize the activity of novel peptide inhibitors. The hydrochloride salt form's aqueous solubility of 55 mg/mL [2] enables preparation of concentrated stock solutions without organic solvent interference, reducing vehicle artifacts in fluorometric or spectrophotometric ACE activity measurements. Researchers should note that the competitive inhibition mechanism of IPP means that apparent IC50 values will vary with substrate concentration, necessitating consistent substrate conditions when using IPP as a comparator.

Ex Vivo Vascular Function Studies in Hypertensive Rodent Models

For investigators conducting isolated vessel or organ bath experiments with spontaneously hypertensive rat (SHR) tissues, H-Ile-Pro-Pro-OH hydrochloride offers validated ex vivo preservation of endothelial function. Storage of isolated SHR mesenteric arteries in Krebs solution containing 1 mM tripeptide at +4°C for 24 hours results in significantly better-preserved endothelium-dependent relaxation compared to control (P < 0.05) [3]. ACE-inhibitory activity of the tripeptides was confirmed after 24 hours of storage, indicating sustained functional integrity under these conditions. IPP specifically demonstrated more pronounced endothelium-derived hyperpolarizing factor (EDHF)-related relaxation than VPP in these preparations [4], suggesting differential utility for studies focused on EDHF pathways.

Oral Peptide Bioavailability and Formulation Development Studies

H-Ile-Pro-Pro-OH hydrochloride serves as a characterized model compound for investigating oral peptide delivery challenges and permeation enhancement strategies. The peptide is stable against rat intestinal and liver peptidases over 60-minute incubations [5] and demonstrates no cytotoxicity in Caco-2 or Hep G2 cell lines, establishing baseline safety for formulation screening. Its low basal apparent permeability (Papp) across intestinal mucosae, which can be significantly increased by medium-chain fatty acid permeation enhancers such as sodium caprate [6], makes IPP an ideal probe for evaluating novel oral peptide delivery technologies. The enhanced aqueous solubility of the hydrochloride salt [7] facilitates preparation of dosing solutions for in vivo pharmacokinetic and pharmacodynamic studies in rodent models.

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